3-Bromo-5-fluoro-4-hydroxybenzaldehyde

概述

描述

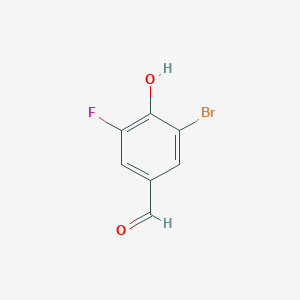

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups attached to the benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-fluoro-4-hydroxybenzaldehyde involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process typically includes the following steps:

Bromination: 4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

3-Bromo-5-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

Reduction: 3-Bromo-5-fluoro-4-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde is in the synthesis of curcuminoid derivatives, which have shown promising anticancer properties. Studies indicate that these derivatives exhibit a half-maximal inhibitory concentration (IC) of approximately 0.75 μM against the human ovarian cancer cell line A2780. This suggests potential therapeutic uses in oncology, particularly for targeting specific cancer types .

Anti-inflammatory Properties

The compound has also been utilized to create hydrazone derivatives through aldehyde-amine condensation. These derivatives have demonstrated potent inhibitory effects on macrophage migration, indicating their potential use in anti-inflammatory therapies. This application is particularly relevant in conditions characterized by excessive inflammation .

Organic Synthesis Applications

Synthesis Intermediate

this compound serves as a versatile building block in organic synthesis. It is employed in the preparation of various biologically active compounds and complex organic molecules. Its functional groups allow for diverse chemical reactions, including aldol condensations and other coupling reactions that are crucial in synthesizing larger scaffolds with biological relevance .

Development of Novel Compounds

The compound's unique structure allows chemists to modify it further to develop novel compounds with enhanced properties. For instance, researchers have synthesized bis-indole derivatives that act as dual ligands for nuclear receptors, showcasing the compound's utility in developing new pharmacological agents .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. The presence of bromine, fluorine, and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

相似化合物的比较

Similar Compounds

3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.

5-Bromo-2-fluorobenzaldehyde: Different substitution pattern on the benzene ring.

Uniqueness

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring.

生物活性

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in drug discovery, supported by relevant data tables and research findings.

Molecular Characteristics:

- Chemical Formula: C7H5BrF1O2

- Molecular Weight: 221.02 g/mol

- CAS Number: 178546-34-4

Structural Features:

The compound contains a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzaldehyde ring, along with a hydroxyl group at the 4-position. This unique arrangement contributes to its biological activity and reactivity.

Biological Activity

This compound exhibits significant biological activities, which include:

1. Anticancer Activity:

Research indicates that derivatives synthesized from this compound show potent inhibitory effects on various cancer cell lines. For instance, certain curcuminoid analogues derived from it have shown half-maximal inhibitory concentration (IC50) values as low as 0.75 μM against human ovarian cancer cells (A2780) .

2. Anti-inflammatory Properties:

The compound has been reported to exhibit anti-inflammatory activity by inhibiting macrophage migration. This action is crucial in managing inflammatory diseases .

3. Enzyme Inhibition:

Studies have demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is relevant in drug metabolism . The inhibition profile suggests potential interactions with other drugs metabolized by this enzyme.

Case Studies

Several studies have highlighted the biological relevance of this compound:

Case Study 1: Anticancer Activity

A study focused on synthesizing hydrazone derivatives from this compound showed that these derivatives possess significant anticancer properties against various cell lines, reinforcing the potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that specific derivatives could inhibit macrophage migration, suggesting a mechanism for reducing inflammation in chronic diseases .

Data Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Bromo-5-fluoro-4-hydroxybenzaldehyde given limited toxicological data?

- Methodological Answer : Due to incomplete toxicological profiles (e.g., systemic effects or chronic exposure risks), adhere to strict personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes and seek medical attention . Use fume hoods for synthesis steps to minimize inhalation risks. Maintain a spill kit with inert adsorbents (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A two-step approach is common:

Bromination : Start with 5-fluoro-4-hydroxybenzaldehyde. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C) to achieve regioselective bromination at the 3-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts like di-brominated isomers. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and hydroxyl (δ 10.5–11.0 ppm, broad). ¹³C NMR confirms substituent positions via coupling with fluorine (e.g., C-F splitting in ¹³C signals) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%). ESI-MS in negative mode detects [M-H]⁻ ions (m/z ~232) .

Advanced Research Questions

Q. How can regioselective synthesis be optimized to minimize di-brominated byproducts?

- Methodological Answer : Control reaction stoichiometry (1:1 molar ratio of substrate to NBS) and temperature (0–5°C). Add brominating agents slowly to avoid localized excess. Computational modeling (DFT) predicts electron density maps to identify reactive sites, guiding solvent selection (e.g., DMF stabilizes intermediates) . Post-reaction quenching with Na₂S₂O₃ reduces residual bromine .

Q. What strategies resolve contradictions in reported reactivity of halogenated benzaldehydes in cross-coupling reactions?

- Methodological Answer : Conflicting data (e.g., Suzuki coupling yields) may arise from varying Pd catalysts or boronic acid partners. Systematically test conditions:

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 in toluene/EtOH.

- Base Optimization : Evaluate K₂CO₃ vs. Cs₂CO₃ for deprotonation efficiency.

- Additives : Use TBAB (tetrabutylammonium bromide) to stabilize intermediates. Track kinetics via in-situ IR to identify rate-limiting steps .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing aldehyde group activates the ring, but bromine (σ = +0.23) and fluorine (σ = +0.06) substituents create competing electronic effects. Use Hammett plots to correlate substituent effects with reaction rates. Steric hindrance at the 3- and 5-positions favors para-substitution in further derivatization. Computational tools (e.g., Gaussian) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What crystallization strategies improve X-ray diffraction quality for this compound?

- Methodological Answer : Slow evaporation from ethanol/water (7:3) at 4°C yields single crystals. Add 5% DMSO to enhance solubility. For stubborn cases, use vapor diffusion with diethyl ether. Characterize crystal packing via Mercury software to identify hydrogen-bonding motifs (e.g., OH⋯O interactions) .

Q. How can computational modeling predict biological activity of derivatives targeting enzyme inhibition?

- Methodological Answer : Dock the compound into active sites (e.g., cytochrome P450) using AutoDock Vina. Parameterize halogen bonds (Br, F) with AMBER force fields. Validate predictions with in vitro assays: measure IC₅₀ via fluorescence-based enzymatic inhibition and correlate with computed binding energies (ΔG). Adjust substituents (e.g., replacing Br with Cl) to optimize affinity .

属性

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLFKQZWBRMALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595694 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185345-46-4 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。